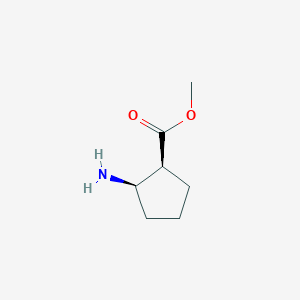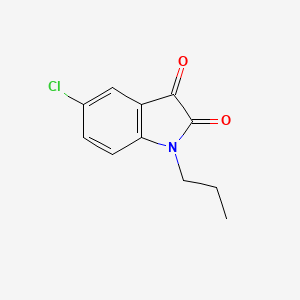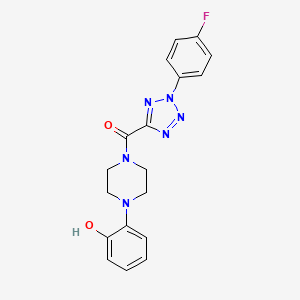
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C18H17FN6O2 and its molecular weight is 368.372. The purity is usually 95%.
BenchChem offers high-quality (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-(4-fluorophenyl)-2H-tetrazol-5-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- Research has been conducted on similar heterocyclic compounds, focusing on their synthesis and structural characterization. For example, a study on a novel bioactive heterocycle synthesized from piperidin-4-yl benzo[d]isoxazole demonstrated its antiproliferative activity. The compound's molecular structure was stabilized by inter and intra-molecular hydrogen bonds, and its solid-state interactions were analyzed using Hirshfeld surface analysis (Prasad et al., 2018).
Medicinal Chemistry and Drug Design
- Several studies have focused on the synthesis of compounds with potential medicinal applications. For instance, triazole analogues of piperazine have been synthesized and tested for their antibacterial activity against various pathogens (Nagaraj et al., 2018). Another study designed and synthesized β-carboline derivatives with selective anti-HIV-2 activity (Ashok et al., 2015).
Analytical Chemistry
- In the field of analytical chemistry, research has been conducted on the separation of similar compounds and their degradation products using techniques like micellar liquid chromatography (El-Sherbiny et al., 2005).
Pharmacology
- Compounds with similar structures have been evaluated for their pharmacological properties, including their interaction with various receptors. For example, studies have been done on the molecular interaction of antagonists with the CB1 cannabinoid receptor (Shim et al., 2002).
Antimicrobial Activity
- Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles demonstrated their promising antibacterial activities against various bacterial strains (Gadakh et al., 2010).
Crystallography and DFT Studies
- Crystallographic and computational studies have been conducted to understand the structural properties of similar compounds. A study on methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and a related compound provided insights into their molecular structures using density functional theory (DFT) (Huang et al., 2021).
Propriétés
IUPAC Name |
[2-(4-fluorophenyl)tetrazol-5-yl]-[4-(2-hydroxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN6O2/c19-13-5-7-14(8-6-13)25-21-17(20-22-25)18(27)24-11-9-23(10-12-24)15-3-1-2-4-16(15)26/h1-8,26H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSLJPDNHACHBNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)C3=NN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(4-Methylphenyl)sulfanyl]-6-phenyl-4-pyridazinecarbonitrile](/img/structure/B2994916.png)
![2-methyl-N-(2,3,7-trimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzamide](/img/structure/B2994918.png)
![1-(4-Chlorophenyl)-3-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2994919.png)

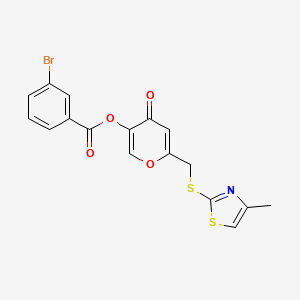
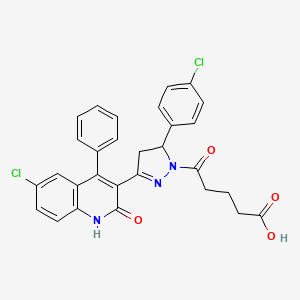

![4-(4-Benzylpiperazin-1-yl)-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B2994927.png)


